molecular formula C15H13Cl2NO B336599 3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B336599
M. Wt: 294.2 g/mol
InChI Key: BRKQUPHBCLAIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products with substituted nucleophiles on the benzene ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the 4-methylbenzyl group can enhance its interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

3,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)9-18-15(19)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19)

InChI Key

BRKQUPHBCLAIDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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